N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-6-15-16-11(20-6)14-9(18)5-13-10(19)7-2-3-8(17)12-4-7/h2-4H,5H2,1H3,(H,12,17)(H,13,19)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEWIBIDISAHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CNC(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article outlines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Research indicates that compounds containing the thiadiazole ring often exhibit a range of biological activities due to their ability to interact with various biological targets. The mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : Thiadiazoles have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential utility in treating infections .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
- In vitro Studies : One study reported that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.74 to 10 µg/mL .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HCT116 | 3.29 |
| MCF7 | 10 |
| H460 | 10 |
Antimicrobial Activity
Thiadiazole compounds have also been evaluated for their antimicrobial properties. For instance:
- Inhibition Rates : Compounds similar to this compound showed varying inhibition rates against fungal pathogens such as Phomopsis sp. and Botrytis cinerea, with some achieving inhibition rates above 80% at specific concentrations .
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of a series of thiadiazole derivatives, including the target compound. The researchers found that these compounds induced apoptosis in cancer cells without affecting normal cell viability. The mechanism involved mitochondrial membrane potential disruption and activation of caspases .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Scientific Research Applications
Antimicrobial Properties
The 1,3,4-thiadiazole moiety present in this compound is known for its significant antimicrobial activity. Research indicates that derivatives containing the 1,3,4-thiadiazole structure exhibit potent antibacterial and antifungal effects against various pathogens.
Key Findings:
- Compounds with the 5-methyl-1,3,4-thiadiazole structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics like itraconazole .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. The anticancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Research Insights:
- A study demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against various cancer cell lines .
- The mechanism of action appears to involve the modulation of apoptotic pathways and disruption of cancer cell metabolism .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders.
Research Observations:
- Compounds derived from the thiadiazole structure have shown to reduce inflammatory markers in vitro and in vivo .
- These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide against various bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups.
Case Study 2: Anticancer Potential
In vitro studies using human cancer cell lines (e.g., HeLa, MCF7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against multiple bacterial strains |
| Anticancer | Induction of apoptosis and inhibition of proliferation | Significant cytotoxicity observed in cancer cell lines |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduction in inflammation markers in experimental models |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
